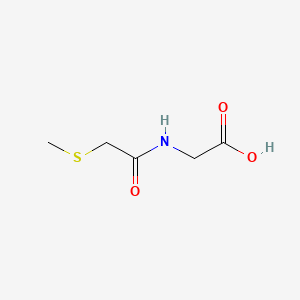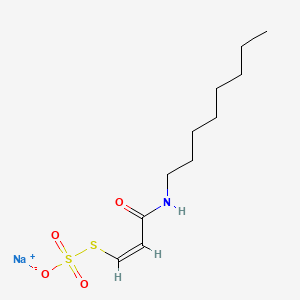
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate typically involves a multi-step process. One common method includes the reaction of octylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with a thiosulphate source under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate undergoes various chemical reactions, including:
Oxidation: The thiosulphate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced under specific conditions to yield thiols or other reduced sulfur species.
Substitution: The octylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of substituted amides or thiosulphates.
Applications De Recherche Scientifique
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is employed in various industrial processes, such as the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate involves its interaction with molecular targets through its functional groups. The thiosulphate group can donate sulfur atoms, facilitating the conversion of certain substrates. The octylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium thiosulphate: A simpler compound with similar sulfur-donating properties but lacking the octylamino and propenyl groups.
Octylamine derivatives: Compounds with similar alkylamine structures but different functional groups, leading to varied reactivity and applications.
Thioesters: Compounds containing sulfur and carbonyl groups, often used in similar synthetic and industrial applications.
Uniqueness
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
63693-67-4 |
|---|---|
Formule moléculaire |
C11H20NNaO4S2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
sodium;1-[[(Z)-3-sulfonatosulfanylprop-2-enoyl]amino]octane |
InChI |
InChI=1S/C11H21NO4S2.Na/c1-2-3-4-5-6-7-9-12-11(13)8-10-17-18(14,15)16;/h8,10H,2-7,9H2,1H3,(H,12,13)(H,14,15,16);/q;+1/p-1/b10-8-; |
Clé InChI |
HYQSMSAETKNXMP-DQMXGCRQSA-M |
SMILES isomérique |
CCCCCCCCNC(=O)/C=C\SS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCNC(=O)C=CSS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






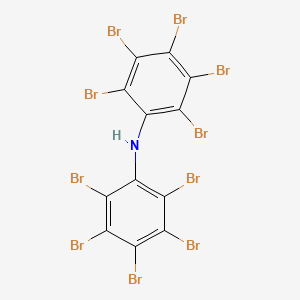
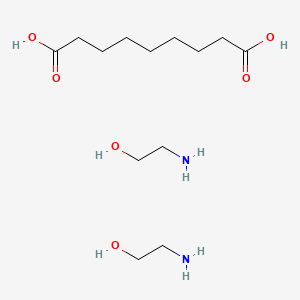
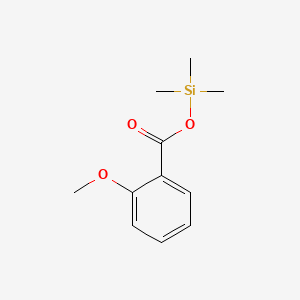



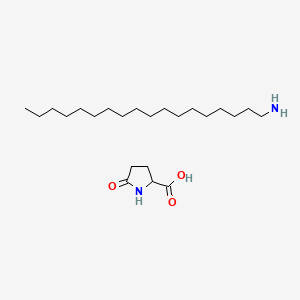
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)

